3-(2,4- Dichlorophenyl)- 6- ethoxy-4-methylcoumarin
Overview
Description
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their fragrant properties and are widely used in various industries, including cosmetics, food, and pharmaceuticals . This particular compound is characterized by the presence of dichlorophenyl and ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin typically involves the reaction of 2,4-dichlorophenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of fragrances and as an additive in cosmetic products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin can be compared with other similar compounds, such as:
7-Ethoxy-4-methylcoumarin: Similar in structure but lacks the dichlorophenyl group, which may result in different chemical and biological properties.
6-Methylcoumarin: Lacks both the ethoxy and dichlorophenyl groups, leading to distinct differences in reactivity and applications.
Dicoumarol: A well-known anticoagulant with a different substitution pattern on the coumarin ring.
Biological Activity
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific coumarin derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClO
- Molecular Weight : 335.19 g/mol
The presence of the 2,4-dichlorophenyl group and ethoxy substituent significantly influences its biological properties.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as HCT-116, MDA-MB-231, and HT-29.
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that derivatives with similar structures can inhibit the PI3K-AKT-mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.
- Activity Against Bacteria : The minimum inhibitory concentration (MIC) values for some common pathogens are summarized below:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4 | |
Escherichia coli | 8 | |
Pseudomonas aeruginosa | 16 |
The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of coumarin derivatives has been documented in several studies. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of coumarins is often influenced by their structural features. In studies involving similar compounds:
- Substituents : The presence of electron-withdrawing groups (like chlorine) enhances potency against cancer and microbial targets.
- Ethoxy Group : This group contributes to increased lipophilicity, improving cellular uptake.
Case Studies
- Anticancer Study : A recent study demonstrated that a series of coumarin derivatives, including those similar to 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin, exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Study : Another investigation found that derivatives showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for development as antibacterial agents .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-6-ethoxy-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-3-22-12-5-7-16-14(9-12)10(2)17(18(21)23-16)13-6-4-11(19)8-15(13)20/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASIHGJRAJNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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